molecular formula C8H9FN2O2 B6332777 2-(3-fluorophenoxy)-N'-hydroxyethanimidamide CAS No. 1016865-07-8

2-(3-fluorophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B6332777
CAS No.: 1016865-07-8
M. Wt: 184.17 g/mol
InChI Key: NZJDZIWQBQVBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorophenoxy)-N’-hydroxyethanimidamide is an organic compound that features a fluorophenoxy group attached to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 3-fluorophenol with an appropriate ethanimidamide precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 3-fluorophenol, followed by nucleophilic substitution with an ethanimidamide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenoxy)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-fluorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, while the hydroxyethanimidamide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-fluorophenoxy)-N’-hydroxyethanimidamide
  • 2-(3-chloro-4-fluorophenoxy)-N’-hydroxyethanimidamide
  • 2-(3-fluorophenoxy)-N’-hydroxypropanimidamide

Uniqueness

2-(3-fluorophenoxy)-N’-hydroxyethanimidamide is unique due to the specific positioning of the fluorine atom on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs.

Biological Activity

2-(3-fluorophenoxy)-N'-hydroxyethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a fluorinated phenoxy group linked to a hydroxyethanimidamide moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as farnesyltransferase (FTase), which plays a crucial role in cellular signaling pathways.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting that this compound may also have potential applications in treating infections.
  • Cellular Interactions : The compound's hydroxyl and amide groups may facilitate hydrogen bonding with target proteins, enhancing its binding affinity and specificity.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has revealed that modifications in the phenoxy and ethanimidamide portions significantly affect biological activity:

  • Substitution Patterns : Variations in substituents on the phenoxy group can lead to enhanced potency against specific targets, such as cancer cells or pathogens. For instance, fluorination at the para position has been associated with improved selectivity and efficacy .
  • Hydroxyl Group Influence : The presence of the hydroxyl group contributes to the overall polarity and solubility of the compound, which can influence its bioavailability and therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antiplasmodial Activity : In a study assessing new derivatives for activity against Plasmodium falciparum, compounds with similar structural motifs demonstrated promising results. The most effective compounds showed IC50 values in low micromolar ranges, indicating significant antimalarial potential .
    CompoundIC50 (µM)Selectivity Index
    Compound A1.921.71
    Compound B9.36.08
  • Cancer Cell Line Studies : Another study evaluated various derivatives against multiple cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer). The findings indicated that modifications to the phenoxy group could enhance cytotoxicity, with some compounds exhibiting superior potency compared to standard chemotherapeutics like Doxorubicin .
    Cell LineIC50 (µM) Compound AIC50 (µM) Doxorubicin
    HepG20.5630.16
    A5496.67.4

Properties

CAS No.

1016865-07-8

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-(3-fluorophenoxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9FN2O2/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

NZJDZIWQBQVBEZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)OCC(=NO)N

Isomeric SMILES

C1=CC(=CC(=C1)F)OC/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)F)OCC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.